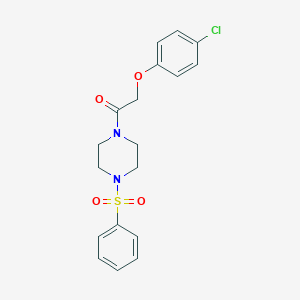![molecular formula C25H32N4O B247686 3-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B247686.png)
3-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1H-indole, also known as JNJ-40411813, is a novel compound developed by Janssen Research & Development for the treatment of various psychiatric disorders. It belongs to the class of indole derivatives and acts as a potent and selective antagonist of the 5-HT6 receptor.
Mechanism of Action
3-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1H-indole exerts its pharmacological effects by selectively blocking the 5-HT6 receptor, which is primarily expressed in the central nervous system. This receptor is involved in the regulation of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine, which play a crucial role in the pathophysiology of psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the brain, including neurotransmitter release, synaptic plasticity, and neuronal excitability. It has also been found to enhance the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and maintenance of neurons.
Advantages and Limitations for Lab Experiments
3-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1H-indole has several advantages as a research tool, including its high potency and selectivity for the 5-HT6 receptor, which allows for precise manipulation of this target. However, it also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several potential future directions for the research on 3-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1H-indole, including:
1. Clinical trials to evaluate its safety and efficacy in patients with psychiatric disorders.
2. Development of more potent and selective analogs of this compound with improved pharmacokinetic properties.
3. Investigation of the molecular mechanisms underlying its effects on neurotransmitter systems and synaptic plasticity.
4. Exploration of its potential applications in other neurological disorders, such as Parkinson's disease and Huntington's disease.
5. Development of novel drug delivery systems to enhance its bioavailability and brain penetration.
In conclusion, this compound is a promising compound with potential therapeutic applications in various psychiatric disorders. Its selective antagonism of the 5-HT6 receptor provides a unique target for the development of novel treatments for these conditions. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 3-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1H-indole involves several steps, starting from commercially available starting materials. The key intermediate is obtained by coupling a piperazine derivative with a piperidine derivative, followed by a series of functional group transformations and cyclization reactions. The final product is purified by chromatography and characterized by various spectroscopic techniques.
Scientific Research Applications
3-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1H-indole has been extensively studied in preclinical models for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. It has shown promising results in improving cognitive function, reducing psychotic symptoms, and enhancing memory retention.
Properties
Molecular Formula |
C25H32N4O |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C25H32N4O/c1-30-25-9-5-4-8-24(25)29-16-14-28(15-17-29)21-10-12-27(13-11-21)19-20-18-26-23-7-3-2-6-22(20)23/h2-9,18,21,26H,10-17,19H2,1H3 |
InChI Key |
ISPMHXBWYNDTHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CNC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)

![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)
